2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole typically involves multiple steps:
Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This is usually done by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Final Coupling: The final step is the coupling of the benzofuran and oxadiazole moieties. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are studied for their efficacy in treating various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1-benzofuran-2-yl)-5-phenyl-1,3,4-oxadiazole
- 2-(3-Methyl-1-benzofuran-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole exhibits unique properties due to the presence of the prop-2-en-1-yloxy group. This group enhances its reactivity and potential for functionalization, making it more versatile in various applications.
Properties
Molecular Formula |
C20H16N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(3-methyl-1-benzofuran-2-yl)-5-(4-prop-2-enoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H16N2O3/c1-3-12-23-15-10-8-14(9-11-15)19-21-22-20(25-19)18-13(2)16-6-4-5-7-17(16)24-18/h3-11H,1,12H2,2H3 |
InChI Key |
VJUYOLYRWSNPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
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